molecular formula C11H13BrO3 B13890500 Ethyl 3-bromo-5-ethoxybenzoate

Ethyl 3-bromo-5-ethoxybenzoate

Cat. No.: B13890500
M. Wt: 273.12 g/mol
InChI Key: QEUWSZXAUSWMNK-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-ethoxybenzoate is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.12 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine and ethoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-5-ethoxybenzoate can be synthesized through the esterification of 3-bromo-5-ethoxybenzoic acid. One common method involves reacting 3-bromo-5-ethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-ethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-bromo-5-ethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-ethoxybenzoate involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the bromine atom on the benzene ring acts as an electron-withdrawing group, making the ring more susceptible to nucleophilic attack. The ethoxy group also influences the reactivity of the compound by donating electron density to the ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-bromo-5-ethoxybenzoate is unique due to the presence of both bromine and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

ethyl 3-bromo-5-ethoxybenzoate

InChI

InChI=1S/C11H13BrO3/c1-3-14-10-6-8(5-9(12)7-10)11(13)15-4-2/h5-7H,3-4H2,1-2H3

InChI Key

QEUWSZXAUSWMNK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)OCC)Br

Origin of Product

United States

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